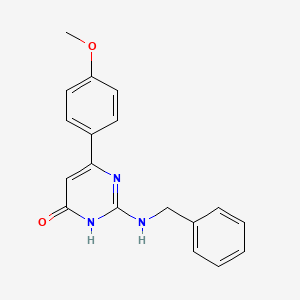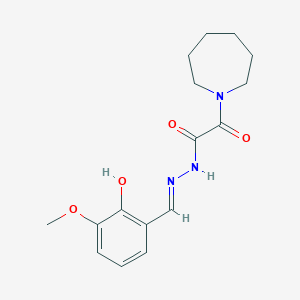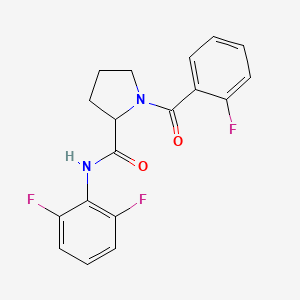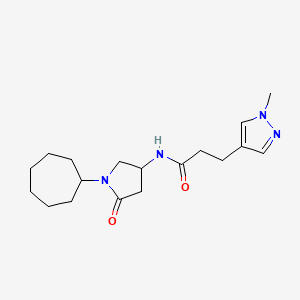![molecular formula C21H26N2O2 B6123684 N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, the compound is thought to reduce the rewarding effects of drugs of abuse, such as cocaine, and to alleviate the symptoms of schizophrenia and Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its action on the dopamine D3 receptor. By blocking this receptor, the compound is thought to reduce the release of dopamine in the mesolimbic system, which is associated with the reward and motivation pathways in the brain. This reduction in dopamine release is thought to underlie the compound's potential therapeutic effects in addiction, schizophrenia, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise and targeted manipulation of this receptor. However, the compound's potency and selectivity may also pose a limitation, as it may require higher concentrations to achieve the desired effects, which may increase the risk of off-target effects.
Direcciones Futuras
For research on N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide include further investigation of its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Additionally, research on the compound's pharmacokinetics and pharmacodynamics, as well as its effects on other neurotransmitter systems, may help to better understand its mechanism of action and potential therapeutic benefits. Finally, the development of novel analogs and derivatives of the compound may help to improve its potency, selectivity, and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. The alcohol is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 4-morpholinecarboxamide to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been investigated as a potential treatment for addiction, particularly cocaine addiction, as well as for schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-6-4-16(2)5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQTHVLLRBJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)

![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
